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Compound of Interest

Compound Name: 4-Bromophenoxyacetic acid

Cat. No.: B154939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

spectroscopic data for 4-Bromophenoxyacetic acid. The information presented herein is

intended to support researchers, scientists, and professionals in the field of drug development

in their understanding and utilization of this compound. This document summarizes key

quantitative NMR data, outlines experimental protocols, and provides visualizations to aid in

the interpretation of the spectroscopic information.

Core Spectroscopic Data
The structural elucidation of 4-Bromophenoxyacetic acid is critically supported by ¹H and ¹³C

NMR spectroscopy. The following tables summarize the chemical shifts (δ) for the key protons

and carbons in the molecule. This data is derived from the analysis of the compound in

deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4-
Bromophenoxyacetic Acid

Protons Chemical Shift (δ, ppm) Multiplicity

Methylene (-OCH₂-) 4.59 Singlet

Aromatic (H-4, H-4') 6.79 - 6.83 Multiplet

Aromatic (H-5, H-5') 7.37 - 7.41 Multiplet
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Table 2: ¹³C NMR Spectroscopic Data for 4-
Bromophenoxyacetic Acid

Carbon Atom Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) 173.0

Methylene (-OCH₂-) 65.7

Aromatic (C-3) 157.1

Aromatic (C-4, C-4') 116.3

Aromatic (C-5, C-5') 132.2

Aromatic (C-6) 114.5

Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The

following provides a general methodology for the preparation of samples and the operation of

the NMR spectrometer, based on standard practices.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromophenoxyacetic
acid.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal

standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated

solvent, a small amount can be added.

NMR Spectrometer Operation
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Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a

frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic

field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is

then optimized through a process called shimming to obtain sharp, well-resolved peaks.

Acquisition of ¹H NMR Spectrum:

A standard single-pulse experiment is typically used.

Key parameters to set include the spectral width, acquisition time, relaxation delay, and

the number of scans.

The free induction decay (FID) signal is acquired and then Fourier transformed to obtain

the frequency-domain spectrum.

Acquisition of ¹³C NMR Spectrum:

A proton-decoupled experiment is generally performed to simplify the spectrum and

improve the signal-to-noise ratio.

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically

required compared to ¹H NMR.

The spectral width should be set to encompass the expected range of carbon chemical

shifts (typically 0-200 ppm).

Visualization of Molecular Structure and NMR
Assignments
The following diagram illustrates the chemical structure of 4-Bromophenoxyacetic acid with

the numbering of the carbon atoms, which corresponds to the assignments in the ¹³C NMR

data table.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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